2-(4-fluorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-fluorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions.
Introduction of the Fluorophenyl Group: This step involves the coupling of a fluorophenyl halide with the tetrazole intermediate using a palladium-catalyzed cross-coupling reaction.
Attachment of the Pyrrolidinone Moiety: The final step involves the reaction of the intermediate with a pyrrolidinone derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with specific biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide
- 2-(4-bromophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide
Uniqueness
Compared to its analogs, 2-(4-fluorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN6O2/c16-11-4-6-12(7-5-11)22-19-14(18-20-22)15(24)17-8-2-10-21-9-1-3-13(21)23/h4-7H,1-3,8-10H2,(H,17,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MREOXEVVRCDSMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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